molecular formula C13H16N2S B8816587 2-(Piperidin-4-ylmethyl)benzo[d]thiazole CAS No. 1158268-56-4

2-(Piperidin-4-ylmethyl)benzo[d]thiazole

Cat. No.: B8816587
CAS No.: 1158268-56-4
M. Wt: 232.35 g/mol
InChI Key: DCZMOHZDTFYOOY-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethyl)benzo[d]thiazole (CAS: See COA

Properties

CAS No.

1158268-56-4

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)-1,3-benzothiazole

InChI

InChI=1S/C13H16N2S/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI Key

DCZMOHZDTFYOOY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC3=CC=CC=C3S2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-(Piperidin-4-ylmethyl)benzo[d]thiazole has been explored for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Properties : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. It has shown effectiveness in reducing inflammation in various animal models .
  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have demonstrated its efficacy against several pathogenic bacteria and fungi .
  • Anticancer Potential : Investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cells. It has been shown to inhibit tumor growth in vitro and in vivo models .

Biological Research

In biological research, this compound is utilized for:

  • Enzyme Inhibition Studies : It serves as a valuable tool for studying enzyme kinetics and mechanisms of action. Its ability to modulate specific receptors makes it an important candidate for drug development targeting various diseases .
  • Neuroscience Applications : The compound is being investigated for its potential effects on neurological disorders, including its role as a neuroprotective agent .

Material Science

This compound is also explored in material science for:

  • Development of Novel Materials : Researchers are investigating its use in synthesizing materials with unique electronic properties, which could be useful in sensor technology and electronic devices .

Agricultural Chemistry

The compound has applications in agricultural chemistry, particularly in:

  • Agrochemical Formulations : It is being studied for its potential to enhance crop protection and growth, contributing to sustainable agricultural practices .

Diagnostic Tools

Research is ongoing into using this compound as a component in developing diagnostic agents that improve imaging techniques in medical applications .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a mouse model of inflammation induced by xylene. The compound significantly reduced ear edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action was linked to disrupting bacterial cell wall synthesis .

Case Study 3: Anticancer Activity

In cancer research, this compound was tested against several cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Piperidin-4-ylmethyl)benzo[d]thiazole with structurally and functionally related benzo[d]thiazole derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Findings
This compound Benzo[d]thiazole + piperidin-4-ylmethyl Not explicitly stated Likely receptor modulation (inferred from piperidine-containing analogs) .
2-(3-(4-(Pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole Benzo[d]thiazole + pyrimidin-2-yl-piperazine-propyl chain Dopamine D4 receptor (D4R) modulation Designed for selective D4R targeting; potential for neuropsychiatric drug development .
2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole Thiazole + fluorophenyl + piperidin-1-ylmethyl Anticancer, antimicrobial Crystallographic data confirms stability; fluorophenyl enhances lipophilicity .
2-(4′-Cyanophenyl)benzothiazole Benzo[d]thiazole + 4′-cyanophenyl Benzpyrene hydroxylase induction Doubles enzyme-inducing activity in lung vs. liver; halogen substitutions enhance potency .
1-Benzo[d]thiazole-3-phenyl-pyrazole Benzo[d]thiazole + phenyl-pyrazole Apoptosis promotion (anticancer) Aminoguanidine units enhance antitumor activity; substituents on thiazole affect efficacy .
2-(Pyridin-2-yl)benzo[d]thiazole-based Ir(III) complexes Benzo[d]thiazole + pyridinyl ligands in Ir complexes Red-light emission in LECs High stability (lifetimes >1000 h); LUMO tuning via ligand modifications .

Structural and Functional Analysis

Core Modifications: Piperidine vs. Piperazine: Piperidine-containing compounds (e.g., this compound) exhibit conformational rigidity compared to piperazine analogs (e.g., pyrimidin-2-yl-piperazine derivatives), which may influence receptor selectivity . Substituent Position: Halogen or electron-withdrawing groups (e.g., 4′-cyanophenyl in ) significantly enhance enzyme-inducing activity, while bulky groups (e.g., tert-butyl in ) improve photophysical stability .

Biological Activity :

  • Receptor Targeting : Piperazine-propyl derivatives () show specificity for D4R, whereas piperidine-methyl analogs (e.g., ) may target broader receptor families due to increased lipophilicity .
  • Anticancer Effects : Compounds with extended π-systems (e.g., phenyl-pyrazole in ) promote apoptosis via intercalation or kinase inhibition, while thiazole derivatives () disrupt microbial growth via membrane interactions .

Synthetic Strategies: Benzo[d]thiazole derivatives are commonly synthesized via cyclocondensation (e.g., 2-aminobenzenethiol with aldehydes in ) or transition-metal-catalyzed cross-coupling (e.g., C–S bond formation in ) . Modifications to the piperidine/pyrazole side chains often involve nucleophilic substitution or click chemistry .

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Piperidine-Containing Ketones

Ring-closure strategies utilize 2-aminothiophenol and 4-(piperidin-4-yl)methyl ketones. In one protocol, 4-(bromomethyl)piperidine hydrobromide is condensed with 2-aminothiophenol in DMF at 120°C under argon, catalyzed by Cu(OAc)₂ (10 mol%). The reaction proceeds via thiourea intermediate formation, followed by cyclization to benzothiazole. Yields range from 50–70%, with purity dependent on recrystallization solvents (e.g., methanol/ethyl acetate mixtures).

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Benzothiazole-Piperidine Hybrids

Palladium-catalyzed cross-coupling enables modular assembly of the benzothiazole-piperidine framework. For example, 2-bromobenzothiazole reacts with 4-(pinacolboronate)piperidine using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C. This method offers superior regiocontrol (≥85% yield) but requires anhydrous conditions and inert atmospheres to prevent boronate hydrolysis.

Buchwald-Hartwig Amination

Direct amination of 2-chlorobenzothiazole with piperidin-4-ylmethanol is achieved using BrettPhos-Pd-G3 precatalyst (2 mol%) and Cs₂CO₃ in toluene at 110°C. The reaction tolerates electron-withdrawing groups on the benzothiazole ring, providing yields up to 78%. Key challenges include managing steric hindrance at the piperidine nitrogen and minimizing homocoupling byproducts.

Reductive Amination and Microwave-Assisted Protocols

Reductive Amination of Benzothiazole Aldehydes

2-Formylbenzothiazole undergoes reductive amination with piperidin-4-ylmethanamine using NaBH₃CN in methanol at room temperature. The reaction is complete within 3 hours, yielding 60–75% product after silica gel chromatography. Excess reducing agent (1.5–2 eq) is critical to suppress imine oligomerization.

Microwave-Enhanced Synthesis

Microwave irradiation (150–200 W, 120°C) accelerates cyclocondensation between 2-aminothiophenol and 4-(chloromethyl)piperidine hydrochloride in DMF, reducing reaction times from 12 hours to 30 minutes. This method improves yields to 80–85% by minimizing thermal decomposition pathways.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Advantages Limitations
Nucleophilic SubstitutionK₂CO₃, acetone, reflux45–65Simple setup, scalableModerate yields, byproduct formation
Suzuki-Miyaura CouplingPd(PPh₃)₄, dioxane/H₂O, 90°C75–85High regiocontrol, purityCostly catalysts, stringent anhydrous conditions
Reductive AminationNaBH₃CN, MeOH, rt60–75Mild conditions, fastSensitivity to moisture
Microwave-AssistedDMF, 150 W, 120°C, 30 min80–85Rapid, high efficiencySpecialized equipment required

Purification and Characterization Techniques

Crude products are typically purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) or recrystallization (ethyl acetate/n-hexane). Purity is confirmed by HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR. Key spectral features include:

  • ¹H NMR (CDCl₃) : δ 7.80–7.40 (m, 4H, aromatic), 3.60 (d, J = 12 Hz, 2H, CH₂-piperidine), 2.90–2.70 (m, 2H, piperidine-H), 1.80–1.40 (m, 5H, piperidine-H).

  • ESI-MS : m/z 233.1 [M+H]⁺ .

Q & A

Basic: What are the standard synthetic routes for 2-(Piperidin-4-ylmethyl)benzo[d]thiazole derivatives?

Answer:
A common approach involves coupling benzothiazole precursors with piperidine-containing moieties under catalytic conditions. For example, substituted benzaldehydes can react with 2-mercaptobenzothiazole derivatives in the presence of glacial acetic acid and ethanol under reflux, followed by purification via column chromatography . Piperidine itself is often used as a catalyst in condensation reactions, as seen in the synthesis of thiazole-4(5H)-one derivatives . Key steps include optimizing solvent systems (e.g., 1,4-dioxane), reaction temperatures, and stoichiometric ratios to improve yields. Post-synthetic characterization via NMR and IR spectroscopy is critical to confirm structural integrity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing these compounds?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR are used to verify substituent positions and piperidinylmethyl group integration. For instance, δ 1.69–1.75 ppm in 1^1H NMR corresponds to piperidine CH2_2 groups .
  • Infrared (IR) Spectroscopy: Peaks at ~1710 cm1^{-1} confirm carbonyl groups, while 3269–3171 cm1^{-1} indicate N–H stretching in hydrazine derivatives .
  • Elemental Analysis: Validates purity by comparing calculated vs. experimental C, H, N, and S content .
  • Mass Spectrometry (HRMS): Provides exact molecular weights and isotopic patterns, crucial for confirming novel derivatives .

Advanced: How do computational methods like DFT enhance understanding of electronic properties?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to calculate molecular orbitals, electrostatic potentials, and thermodynamic stability. For example:

  • Thermochemical Accuracy: Becke’s three-parameter functional (B3) with exact exchange terms reduces errors in atomization energies to <2.4 kcal/mol, critical for predicting reactivity .
  • Electron Correlation: The Colle-Salvetti correlation-energy formula, integrated into DFT, improves predictions of binding energies in piperidine-containing systems .
  • Solvent Effects: Polarizable Continuum Models (PCM) simulate solvent interactions, aiding in rationalizing solubility trends .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Multi-Assay Validation: Test compounds against diverse cell lines (e.g., human gastric NUGC, liver HA22T, and breast MCF-7 cancers) to identify cell-type-specific effects .
  • Control Experiments: Use reference compounds (e.g., CHS-828) and vehicle controls (e.g., DMSO) to normalize activity data .
  • Structure-Activity Relationships (SAR): Systematically vary substituents on the benzothiazole core (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate pharmacophore contributions .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

Answer:
Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example:

  • Crystal Packing Analysis: The triclinic crystal system (space group P1P1) of 2-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)thiazole derivatives reveals intermolecular C–H···π interactions stabilizing the lattice .
  • Bond Length Validation: Experimental C–C bond lengths (mean 1.517 Å) align with DFT-optimized geometries, confirming computational models .
  • Torsion Angles: Measure dihedral angles between benzothiazole and piperidinylmethyl groups to assess conformational flexibility .

Advanced: What methodologies optimize regioselectivity in benzothiazole functionalization?

Answer:

  • Julia-Kocienski Olefination: Enables E/Z-selective synthesis of fluorovinyl-triazole derivatives via sulfonylbenzothiazole intermediates .
  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at specific positions, improving solubility and bioactivity .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield piperidine nitrogen during multi-step syntheses, preventing undesired side reactions .

Advanced: How are fluorescence techniques applied in studying benzothiazole derivatives?

Answer:
Pyrazoline-benzothiazole hybrids (e.g., 2-[1-(benzothiazol-2-yl)pyrazol-3-yl]phenol) act as fluorescent probes for detecting nitroaromatics like picric acid:

  • Quenching Mechanisms: Electron-deficient analytes quench fluorescence via Förster resonance energy transfer (FRET), with >82% efficiency .
  • Stokes Shift Analysis: Large shifts (~150 nm) indicate strong π→π* transitions, useful for designing sensors with high sensitivity .

Advanced: What computational tools predict pharmacokinetic properties of these compounds?

Answer:

  • ADMET Prediction: Software like SwissADME calculates LogP (XlogP ~4.9) and topological polar surface area (TPSA ~44.4 Ų) to assess blood-brain barrier penetration and oral bioavailability .
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., histone deacetylases) to optimize binding kinetics .

Basic: What are common challenges in purifying benzothiazole derivatives?

Answer:

  • Chromatography: Use silica gel column chromatography (200–300 mesh) with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences to obtain high-purity crystals .

Advanced: How do substituents on the piperidine ring influence biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability by reducing CYP450-mediated oxidation, as seen in fluorophenyl derivatives .
  • Steric Effects: Bulky substituents (e.g., 4-methoxyphenyl) restrict rotational freedom, improving target selectivity .

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